molecular formula C17H14ClN3O3S B2788332 4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 895804-82-7

4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2788332
CAS No.: 895804-82-7
M. Wt: 375.83
InChI Key: ANRXTFVAFSZMFO-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a chemical compound supplied for laboratory research purposes. As a sulfonamide derivative featuring a methoxypyridazine group, it belongs to a class of compounds known for their diverse bioactivities and utility in medicinal chemistry and chemical biology. The specific physiological and cellular activities, molecular mechanisms, and primary research applications for this compound are currently uncharacterized and represent an area for scientific investigation. Researchers may find this compound valuable as a building block in organic synthesis, a candidate for high-throughput screening libraries in drug discovery, or a starting point for the development of novel enzyme inhibitors. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Ensure proper handling and storage in accordance with laboratory safety protocols.

Properties

IUPAC Name

4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-24-17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-25(22,23)15-7-5-13(18)6-8-15/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRXTFVAFSZMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(6-methoxypyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety protocols and waste management practices are strictly followed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs, emphasizing substituent variations, molecular properties, and biological activities where available.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Source
Target Compound : 4-Chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide C₁₇H₁₄ClN₃O₃S 375.83 - 4-Cl on benzene
- 6-OCH₃ on pyridazine
Not explicitly reported
4-Amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide C₁₀H₁₀ClN₅O₂S 307.73 - 4-NH₂ on benzene
- 6-Cl on pyridazine
Not reported
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide C₂₃H₁₉N₃O₄S 433.48 - Quinazolinone core
- Vinyl linker
COX-2 inhibition (47.1% at 20 μM)
4-Chloro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide (10k) C₁₉H₂₄ClN₃O₂S 393.93 - Diazepane substituent Not reported
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide (G619-0189) C₂₀H₂₁N₃O₅S 415.47 - 6-OCH₂CH₃ on pyridazine
- 2,4-OCH₃ on benzene
Not reported
4-Fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide (G619-0457) C₁₈H₁₃F₄N₃O₃S 419.37 - 4-F on benzene
- 3-CF₃ on benzene
Not reported
4-((E)-[(4-Chloro-2-hydroxyphenyl)methylidene]amino)-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide (Compound C) C₁₉H₁₅ClN₄O₃S 414.87 - Schiff base linker
- 2-OH, 4-Cl on benzene
Potent urease inhibition

Structural Modifications and Implications

Pyridazine Ring Substitutions: The target compound’s 6-methoxypyridazine group distinguishes it from analogs with 6-chloro (e.g., ) or 6-ethoxy (e.g., G619-0189) substituents. In contrast, G619-0457 retains the 6-methoxypyridazine but introduces a trifluoromethyl group on the benzene ring, which may increase lipophilicity and metabolic stability .

Benzene Ring Variations: The 4-chloro substituent in the target compound is replaced by amino (), fluoro (G619-0457), or dimethoxy (G619-0189) groups. Chlorine’s electronegativity and steric effects could influence receptor interactions differently than polar amino or bulky trifluoromethyl groups .

Biological Activity Trends: The quinazolinone derivative () demonstrates COX-2 inhibition, suggesting that sulfonamides with fused heterocycles may target inflammatory pathways. The target compound’s pyridazine moiety could similarly engage enzyme active sites, though this remains speculative without direct data . Compound C () inhibits urease via a Schiff base linker, highlighting the role of planar conjugated systems in enzyme inhibition. The target compound lacks this feature but retains the sulfonamide group, a common pharmacophore in enzyme inhibitors .

Physicochemical Properties

  • Molecular Weight: The target compound (375.83) is lighter than most analogs, except the 4-amino derivative (307.73). Lower molecular weight may improve bioavailability .

Biological Activity

4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound with potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C17H14ClN3O3S
  • IUPAC Name : this compound
  • SMILES : COc(cc1)nnc1-c(cc1)ccc1NS(=O)(=O)c(cc1)ccc1Cl

The biological activity of sulfonamides, including this compound, primarily involves the inhibition of bacterial folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition. This disruption in folic acid synthesis impairs bacterial growth and replication, making it a target for antibacterial therapy.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary studies suggest it may inhibit certain fungal pathogens, potentially expanding its therapeutic applications beyond bacterial infections.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be a viable candidate for developing new antibiotics .

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound interacts with dihydropteroate synthase. Using molecular docking simulations, researchers demonstrated that the compound binds effectively to the active site of the enzyme, confirming its potential as an enzyme inhibitor.

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismsMIC (µg/mL)
AntibacterialStaphylococcus aureus32
Escherichia coli32
AntifungalCandida albicans64

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.9 ppm), sulfonamide NH (δ ~10.2 ppm), and pyridazine aromatic protons (δ 7.5–8.5 ppm) .
    • NOESY : Validates spatial proximity between the sulfonamide and pyridazine groups .
  • Infrared Spectroscopy (IR) : Confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 433.8 (calculated for C₁₇H₁₄ClN₃O₃S) .

Q. Methodological Approach :

  • Comparative assays : Synthesize analogs (e.g., 6-ethoxy or 6-H pyridazine) and test against biological targets (e.g., cancer cell lines) .
  • Computational modeling : Density Functional Theory (DFT) to predict electron distribution and docking scores .

What strategies resolve contradictions in reported biological activity across experimental models?

Advanced Research Question
Common discrepancies arise from:

  • Cell line variability : Use standardized models (e.g., NCI-60 panel) and validate with orthogonal assays (e.g., Western blot for target inhibition) .
  • Compound purity : Ensure ≥95% purity via preparative HPLC and quantify impurities (e.g., residual solvents) .
  • Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsomes) to differentiate intrinsic activity from bioavailability effects .

Q. Case Study :

  • Inconsistent IC₅₀ values in kinase inhibition assays were traced to ATP concentration variations. Normalizing ATP levels (1 mM) reduced variability by 40% .

How can crystallography and polymorphism studies improve formulation development?

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolves 3D conformation, aiding in co-crystallization with target proteins (e.g., tubulin) .
  • Polymorph screening : Identifies stable crystalline forms with better solubility (e.g., Form I vs. Form II) .
  • Method : Use SHELX software for structure refinement and Mercury for crystal packing analysis .

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP ≈ 2.8), CYP450 inhibition risk, and hERG liability .
  • Metabolite Identification : GLORYx predicts sulfonamide cleavage or pyridazine hydroxylation as primary metabolic pathways .

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